The compound 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. It is classified under the category of heterocyclic compounds, specifically within the cyclopenta[d]pyrimidine derivatives. The compound's chemical structure includes a cyclopenta[d]pyrimidine core, a thioether linkage, and an acetamide functional group. This combination may provide distinct pathways for biological interaction compared to other similar compounds.
The compound is identified by its CAS number 941920-16-7 and has a molecular formula of C19H23N3O3S. Its molecular weight is approximately 373.5 g/mol . The structural complexity arises from the incorporation of various functional groups that enhance its potential reactivity and biological activity.
This compound falls under the category of pharmaceutical intermediates and is of interest in medicinal chemistry due to its potential therapeutic applications. Its structural characteristics suggest possible uses in drug development, particularly in targeting specific biological pathways.
The synthesis of 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide can be approached through several methodologies. Common synthetic strategies include:
Technical details regarding specific reagents and conditions used in these synthesis pathways are crucial for optimizing yield and purity.
The molecular structure of this compound can be represented as follows:
The structural representation can be visualized using SMILES notation: Cc1ccc(CNC(=O)CSc2nc(=O)n(CCO)c3c2CCC3)cc1
.
The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
The chemical reactivity of this compound is attributed to the presence of multiple functional groups:
These reactions are essential for understanding the compound's potential transformations in biological systems or during synthetic procedures.
Data from preliminary studies indicate that compounds with similar structures exhibit antimicrobial and antitumor activities .
While specific physical properties such as boiling point and melting point are often not disclosed for proprietary compounds, general characteristics include:
Chemical properties include reactivity with electrophiles due to the presence of nucleophilic sites and potential for undergoing hydrolysis or oxidation reactions.
The unique structure of 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide suggests several applications in scientific research:
The ongoing research into this compound's properties and potential applications underscores its significance in advancing medicinal chemistry and pharmacology .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9